Cas no 2034357-51-0 (N-{4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}-2-(trifluoromethoxy)benzamide)

N-{4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}-2-(trifluoromethoxy)benzamide structure
2034357-51-0 structure
Product name:N-{4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}-2-(trifluoromethoxy)benzamide
CAS No:2034357-51-0
MF:C18H21F3N6O2
MW:410.393553495407
CID:6421536
PubChem ID:121137983

N-{4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}-2-(trifluoromethoxy)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}-2-(trifluoromethoxy)benzamide
    • N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide
    • AKOS032457061
    • N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-(trifluoromethoxy)benzamide
    • 2034357-51-0
    • N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-2-(trifluoromethoxy)benzamide
    • F6438-3653
    • Inchi: 1S/C18H21F3N6O2/c1-26(2)16-23-14(24-17(25-16)27-9-5-6-10-27)11-22-15(28)12-7-3-4-8-13(12)29-18(19,20)21/h3-4,7-8H,5-6,9-11H2,1-2H3,(H,22,28)
    • InChI Key: SMMSJGPSQSAMNO-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC=CC=1C(NCC1=NC(N(C)C)=NC(=N1)N1CCCC1)=O)(F)F

Computed Properties

  • Exact Mass: 410.16780842g/mol
  • Monoisotopic Mass: 410.16780842g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 544
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.5Ų
  • XLogP3: 3.4

N-{4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}-2-(trifluoromethoxy)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6438-3653-20μmol
N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-2-(trifluoromethoxy)benzamide
2034357-51-0
20μmol
$118.5 2023-09-09
Life Chemicals
F6438-3653-40mg
N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-2-(trifluoromethoxy)benzamide
2034357-51-0
40mg
$210.0 2023-09-09
Life Chemicals
F6438-3653-30mg
N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-2-(trifluoromethoxy)benzamide
2034357-51-0
30mg
$178.5 2023-09-09
Life Chemicals
F6438-3653-2mg
N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-2-(trifluoromethoxy)benzamide
2034357-51-0
2mg
$88.5 2023-09-09
Life Chemicals
F6438-3653-100mg
N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-2-(trifluoromethoxy)benzamide
2034357-51-0
100mg
$372.0 2023-09-09
Life Chemicals
F6438-3653-5mg
N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-2-(trifluoromethoxy)benzamide
2034357-51-0
5mg
$103.5 2023-09-09
Life Chemicals
F6438-3653-25mg
N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-2-(trifluoromethoxy)benzamide
2034357-51-0
25mg
$163.5 2023-09-09
Life Chemicals
F6438-3653-1mg
N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-2-(trifluoromethoxy)benzamide
2034357-51-0
1mg
$81.0 2023-09-09
Life Chemicals
F6438-3653-2μmol
N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-2-(trifluoromethoxy)benzamide
2034357-51-0
2μmol
$85.5 2023-09-09
Life Chemicals
F6438-3653-10μmol
N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-2-(trifluoromethoxy)benzamide
2034357-51-0
10μmol
$103.5 2023-09-09

Additional information on N-{4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}-2-(trifluoromethoxy)benzamide

Exploring the Potential of N-{4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}-2-(trifluoromethoxy)benzamide in Modern Applications

The compound N-{4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}-2-(trifluoromethoxy)benzamide, with CAS No. 2034357-51-0, has emerged as a significant molecule in the field of organic chemistry and materials science. This compound is a derivative of benzamide, featuring a triazine ring system and a trifluoromethoxy substituent. Its unique structure endows it with exceptional chemical and physical properties, making it a subject of interest for researchers across various disciplines.

The synthesis of this compound involves a series of well-established organic reactions, including nucleophilic substitution and amide bond formation. The presence of the dimethylamino group and pyrrolidinyl substituent on the triazine ring enhances its electronic properties, while the trifluoromethoxy group contributes to its stability and reactivity. Recent studies have highlighted its potential as a building block for advanced materials, such as high-performance polymers and functional coatings.

In terms of applications, this compound has shown promise in the development of stimuli-responsive materials. Its ability to undergo reversible structural changes in response to external stimuli, such as temperature or pH, makes it an ideal candidate for smart drug delivery systems. Additionally, its compatibility with various polymer matrices has led to its use in creating lightweight yet durable composites for aerospace and automotive industries.

Recent research has also explored the electrochemical properties of this compound. Studies conducted at leading institutions have demonstrated its potential as an efficient electron transport material in organic photovoltaics (OPVs). The compound's ability to facilitate charge separation and transport has been attributed to its unique electronic configuration and molecular packing behavior.

Moreover, the trifluoromethoxy group in this compound plays a crucial role in modulating its surface energy and wettability. This property has been leveraged in the development of superhydrophobic surfaces, which find applications in self-cleaning coatings and anti-fouling technologies. The integration of this compound into such systems has significantly improved their performance under harsh environmental conditions.

The triazine ring system in this compound is another area of active research. Its inherent aromaticity and ability to undergo various post-synthetic modifications make it a versatile platform for functionalization. Recent advancements have focused on incorporating this compound into metal-organic frameworks (MOFs), where it serves as a linker to enhance the mechanical stability and gas adsorption capabilities of these materials.

In conclusion, N-{4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}-2-(trifluoromethoxy)benzamide represents a multifaceted molecule with diverse applications across multiple fields. Its unique structure, combined with cutting-edge research findings, positions it as a key player in the development of next-generation materials and technologies.

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